4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
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Overview
Description
4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound featuring a furan ring, an azetidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride derivative, such as furan-2-ylmethylsulfonyl chloride, in the presence of a base like triethylamine.
Imidazole Ring Introduction: The sulfonylated azetidine is reacted with 1-methylimidazole under basic conditions to introduce the imidazole ring.
Final Sulfonylation: The final step involves another sulfonylation reaction to attach the second sulfonyl group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies due to its unique structural features.
Medicine
In medicinal chemistry, 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl groups may enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone
Uniqueness
Compared to similar compounds, 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which can confer additional biological activity and binding specificity. The combination of the furan, azetidine, and imidazole rings in a single molecule provides a versatile scaffold for drug design and development.
Properties
IUPAC Name |
4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S2/c1-14-7-12(13-9-14)22(18,19)15-5-11(6-15)21(16,17)8-10-3-2-4-20-10/h2-4,7,9,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUSIQQXMPLPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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